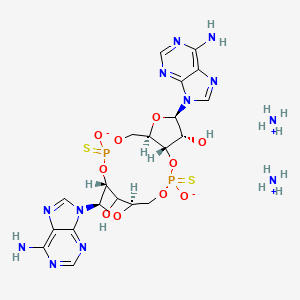

ML RR-S2 CDA ammonium salt

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse de MIW815 (sel d'ammonium) implique la création d'un analogue bisphosphothioate du di-AMP cyclique. La substitution des atomes d'oxygène non pontants dans le pont phosphate internucléotidique par des atomes de soufre rend MIW815 moins sensible à l'hydrolyse enzymatique . Les méthodes de production industrielle de ce composé impliquent généralement l'utilisation de formulations liposomales cationiques pour améliorer sa stabilité et son efficacité de distribution .

Analyse Des Réactions Chimiques

Biological Activity and Mechanism of Action

ML RR-S2 CDA ammonium salt acts primarily as an immune modulator by activating the STING pathway, which leads to the production of type I interferons and pro-inflammatory cytokines. The compound has been shown to induce:

-

IFN-β Expression: In murine bone marrow macrophages, ML RR-S2 CDA significantly increases the expression of IFN-β, TNF-α, IL-6, and MCP-1, demonstrating its potent immunostimulatory effects .

-

Tumor Regression: In vivo studies using mouse xenograft models have indicated that ML RR-S2 CDA can initiate tumor regression and inhibit tumor growth upon reimplantation of tumor cells, suggesting its potential utility in cancer immunotherapy .

Comparative Analysis of Related Compounds

To understand the unique properties of this compound, it is helpful to compare it with similar compounds known for their STING activation capabilities.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| ADU-S100 | Stronger STING activation than its enantiomer | |

| 2'3'-c-di-AM(PS)₂ (Rp,Rp) | Another STING agonist with distinct profiles | |

| MIW815 | Synonym for ADU-S100; similar biological activity |

This table highlights how this compound serves as a less potent STING activator compared to ADU-S100, allowing researchers to study varying degrees of immune activation without overwhelming responses typical of stronger agonists .

Applications De Recherche Scientifique

MIW815 (ammonium salt) has been extensively studied for its potential in cancer immunotherapy. It has shown promise in enhancing the efficacy of immune checkpoint inhibitors by amplifying tumor immunogenicity . Clinical trials have demonstrated that MIW815 can induce systemic immune activation, making it a valuable candidate for combination therapies with other immunotherapeutic agents .

Mécanisme D'action

The mechanism of action of MIW815 (ammonium salt) involves the activation of the STING pathway. Upon binding to the STING receptor, the compound triggers a cascade of immune responses, leading to the production of type I interferons and other cytokines . This activation enhances the body’s ability to recognize and attack cancer cells. The compound’s resistance to enzymatic degradation further ensures its prolonged activity within the body .

Comparaison Avec Des Composés Similaires

MIW815 (sel d'ammonium) est unique dans sa conception en tant qu'analogue bisphosphothioate du di-AMP cyclique. Des composés similaires comprennent d'autres agonistes de STING tels que le GMP-AMP cyclique (cGAMP) et d'autres dinucléotides cycliques synthétiques . La résistance de MIW815 à l'hydrolyse enzymatique et sa capacité à activer tous les récepteurs STING humains et murins connus en font un candidat distinctif et puissant pour l'immunothérapie anticancéreuse .

Activité Biologique

ML RR-S2 CDA ammonium salt is a synthetic cyclic dinucleotide that has garnered significant attention for its biological activity, particularly as a potent agonist of the stimulator of interferon genes (STING) pathway. This compound is characterized by its unique structure, which includes non-canonical 2'5'-phosphodiester bonds, enhancing its efficacy in immune modulation. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of this compound is C20H30N12O10P2S2. Its mechanism of action primarily involves the activation of the STING pathway, which plays a crucial role in the innate immune response. When ML RR-S2 CDA binds to STING, it triggers a cascade of signaling events that lead to the production of type I interferons (IFNs) and various pro-inflammatory cytokines.

Key Mechanisms:

- Agonistic Activity: ML RR-S2 CDA acts as an agonist for STING, mimicking natural ligands and enhancing immune responses.

- Cytokine Production: It induces significant expression of IFN-β, TNF-α, IL-6, and MCP-1 in murine bone marrow-derived macrophages (BMM) and human monocytes.

- Enhanced Binding Affinity: The mixed linkages in its structure improve thermal stability and binding affinity to human STING compared to unmodified cyclic dinucleotides .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Case Studies and Research Findings

-

Tumor Regression Studies:

In vivo studies have demonstrated that ML RR-S2 CDA significantly inhibits tumor growth. In models such as B16 melanoma and CT26 colon cancer, treatment with ML RR-S2 CDA resulted in substantial tumor regression and prevention of tumor reimplantation . -

Cytokine Response in Immune Cells:

Research indicates that ML RR-S2 CDA effectively activates immune cells, leading to increased cytokine production. For instance, murine BMM treated with ML RR-S2 CDA exhibited elevated levels of IFN-α and other inflammatory markers compared to controls . -

Comparative Efficacy:

When compared with other cyclic dinucleotides like cGAMP, ML RR-S2 CDA demonstrated superior efficacy in stimulating STING-mediated pathways. This was evidenced by higher levels of IFN production and enhanced immune activation profiles .

Propriétés

IUPAC Name |

diazanium;(1R,6R,8R,9R,10S,15R,17R)-8,17-bis(6-aminopurin-9-yl)-3,12-dioxido-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N10O10P2S2.2H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26);2*1H3/t7-,8-,11?,12-,13-,14-,19-,20-,41?,42?;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZYXAGGQHVUTHM-LJFXOJISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)[O-])[O-])O.[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(OC[C@@H]5C([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)OP(=S)(O1)[O-])O)[O-].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N12O10P2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

724.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.